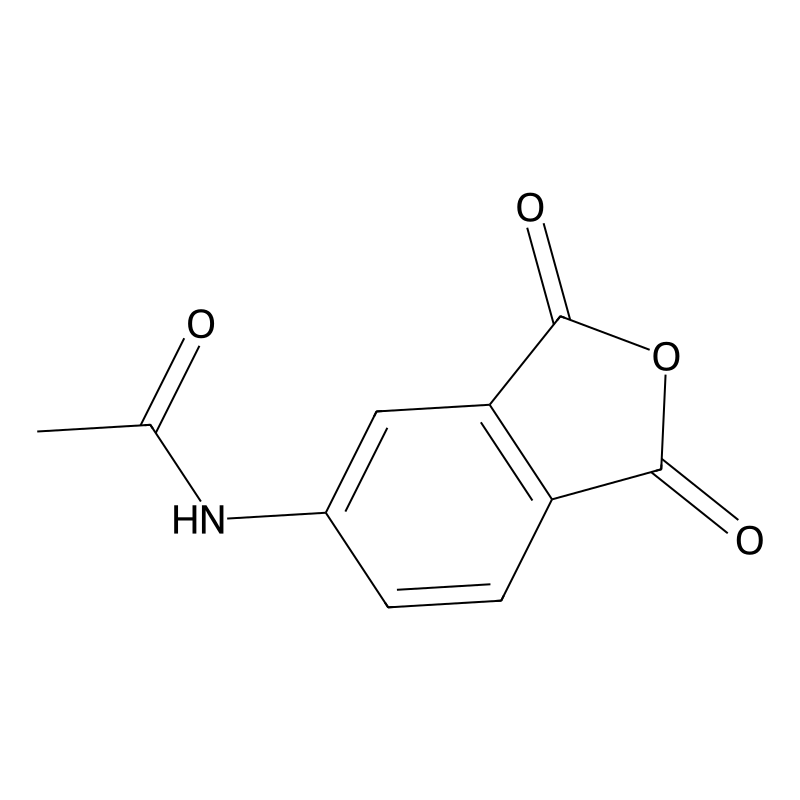4-(Acetylamino)phthalic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Acetylamino)phthalic anhydride is a derivative of phthalic anhydride, characterized by the presence of an acetylamino group at the 4-position of the phthalic structure. Its molecular formula is C₁₀H₇NO₄, and it has a molecular weight of approximately 205.17 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in organic solvents such as acetone and ethyl acetate, but insoluble in water. Its structural formula includes both an anhydride functional group and an acetylamino group, which contribute to its reactivity and utility in various
There is no current information available on a specific mechanism of action for 4-AP in biological systems.
Synthesis and Characterization:
-(Acetylamino)phthalic anhydride, also known as N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide, is a chemical compound synthesized through various methods, including the reaction of phthalic anhydride with acetamide or N-acetylated anthranilic acid. Researchers have characterized its properties using various techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by analyzing the magnetic properties of its atoms. ()
- Fourier-Transform Infrared (FTIR) spectroscopy: This technique identifies the functional groups present in the molecule by analyzing the absorption of specific infrared radiation frequencies. ()
- Mass spectrometry: This technique determines the molecular weight and identifies the fragments of the molecule after it is broken down into ions. ()
These characterization methods are crucial for confirming the identity and purity of 4-(Acetylamino)phthalic anhydride, which is essential for its subsequent use in research applications.
Potential Applications:
While the specific research applications of 4-(Acetylamino)phthalic anhydride are still under exploration, its chemical properties suggest potential uses in various fields:
- Organic synthesis: The anhydride group in the molecule can react with various nucleophiles to form new carbon-carbon bonds, making it a potential building block for the synthesis of complex organic molecules. ()
- Polymer chemistry: The molecule's reactive groups could potentially be utilized in the development of new polymers with specific properties, such as heat resistance or enhanced functionality. ()
- Material science: The molecule's potential ability to form stable structures might be explored in the development of new materials with specific applications.
- Hydrolysis: The compound can hydrolyze in the presence of water to yield phthalic acid and acetic acid:
- Nucleophilic Substitution: The anhydride ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbonyl carbon of the anhydride, leading to various derivatives .
The synthesis of 4-(Acetylamino)phthalic anhydride can be achieved through several methods:
- Acetylation of Phthalic Anhydride: Phthalic anhydride can be reacted with acetic anhydride or acetyl chloride in the presence of a catalyst to yield 4-(Acetylamino)phthalic anhydride.
- Direct Amination: The reaction of phthalic anhydride with acetamide under controlled conditions can also produce the desired compound.
- Multicomponent Reactions: Recent studies have explored using 4-(Acetylamino)phthalic anhydride as a substrate in multicomponent reactions to synthesize complex heterocyclic compounds .
4-(Acetylamino)phthalic anhydride finds applications in various fields:
- Organic Synthesis: It serves as a useful intermediate for synthesizing dyes, pharmaceuticals, and other organic compounds.
- Polymer Chemistry: The compound is used in the production of polymer materials due to its reactivity with amines and alcohols.
- Analytical Chemistry: It is utilized in the preparation of reference standards for analytical testing in laboratories .
Interaction studies involving 4-(Acetylamino)phthalic anhydride have focused on its reactivity with various nucleophiles. For example, it has been shown to react with amino acids and other amines, forming stable adducts that can be further utilized in drug design and development. These interactions highlight its potential as a versatile building block in medicinal chemistry .
Several compounds share structural similarities with 4-(Acetylamino)phthalic anhydride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phthalic Anhydride | Anhydride | Base structure; widely used industrial chemical |
| 4-Aminophthalic Acid | Amino Acid | Lacks acetyl group; used in dye synthesis |
| Maleic Anhydride | Anhydride | Different positioning of double bonds; reactive |
| Naphthalene-1,8-Dicarboxylic Acid | Dicarboxylic Acid | More complex structure; used in polymer chemistry |
The uniqueness of 4-(Acetylamino)phthalic anhydride lies in its specific functionalization with the acetylamino group, which enhances its reactivity compared to other phthalate derivatives while providing distinct properties useful in synthesis and biological applications .








